

Gas chromatography-mass spectrometry (GC-MS) analysis of Pterocarpadiol C

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Compound of Interest		
Compound Name:	Pterocarpadiol C	
Cat. No.:	B15291972	Get Quote

Application Note: GC-MS Analysis of Pterocarpadiol C Introduction

Pterocarpadiol C is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. As interest in the therapeutic potential of **Pterocarpadiol C** grows, robust and reliable analytical methods for its quantification in various matrices are crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of **Pterocarpadiol C** using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for the identification and quantification of **Pterocarpadiol C** in plant extracts and other biological samples.

Experimental Protocols

1. Sample Preparation and Extraction

The extraction of **Pterocarpadiol C** from a plant matrix is a critical first step to ensure accurate analysis. The following protocol is optimized for the extraction of pterocarpans from dried and powdered plant material.

Materials:



- Dried and powdered plant material
- Methanol (HPLC grade)
- n-Hexane (HPLC grade)
- Deionized water
- Centrifuge tubes (50 mL)
- Rotary evaporator
- Solid Phase Extraction (SPE) C18 cartridges
- Protocol:
 - Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
 - Add 20 mL of 80% methanol.
 - Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Decant the supernatant into a clean tube.
 - Repeat the extraction process (steps 2-5) on the plant material pellet twice more.
 - Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
 - Re-dissolve the dried extract in 5 mL of 50% methanol.
 - Perform a liquid-liquid extraction with n-hexane (3 x 5 mL) to remove nonpolar lipids.
 Discard the hexane layer.
 - The resulting methanol extract can be further purified using a C18 SPE cartridge, eluting
 with a stepwise gradient of methanol in water. Pterocarpadiol C is expected to elute in
 the higher methanol concentration fractions.



 Evaporate the purified fraction to dryness and reconstitute in a known volume of methanol for GC-MS analysis.

2. Derivatization

To improve the volatility and thermal stability of **Pterocarpadiol C** for GC-MS analysis, a derivatization step is necessary to cap the polar hydroxyl groups. Silylation is a common and effective method.

Materials:

- Dried Pterocarpadiol C extract or standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Reacti-Vials™ or other suitable reaction vials
- Heating block

Protocol:

- Transfer an aliquot of the dried extract (or a known amount of Pterocarpadiol C standard)
 into a Reacti-Vial™.
- Add 50 μL of pyridine to dissolve the sample.
- \circ Add 100 µL of BSTFA with 1% TMCS to the vial.
- Cap the vial tightly and heat at 70°C for 60 minutes.
- After cooling to room temperature, the sample is ready for injection into the GC-MS.

3. GC-MS Analysis

The following parameters are recommended for the analysis of the derivatized **Pterocarpadiol C**.[1][2][3]



Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977A MSD).
- Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.[3]

GC Parameters:

Injector Temperature: 280°C

Injection Mode: Splitless

Injection Volume: 1 μL

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program:

■ Initial temperature: 150°C, hold for 2 minutes

Ramp 1: 10°C/min to 250°C, hold for 5 minutes

Ramp 2: 5°C/min to 300°C, hold for 10 minutes

• MS Parameters:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Scan Range: m/z 50-600

Solvent Delay: 5 minutes

Data Presentation



Table 1: GC-MS Retention Time and Mass Spectral Data for Derivatized Pterocarpadiol C

Compound	Retention Time (min)	Molecular Ion (M+)	Key Fragment Ions (m/z)
Pterocarpadiol C (TMS derivative)	22.5	444	429, 354, 281, 73

Table 2: Quantitative Analysis of Pterocarpadiol C in a Plant Extract

Sample ID	Concentration (µg/mL)	Peak Area	R ² of Calibration Curve
Standard 1	1.0	150,234	0.998
Standard 2	5.0	745,112	0.998
Standard 3	10.0	1,498,567	0.998
Standard 4	25.0	3,754,321	0.998
Standard 5	50.0	7,499,876	0.998
Plant Extract 1	15.7	2,354,678	N/A
Plant Extract 2	21.3	3,198,456	N/A

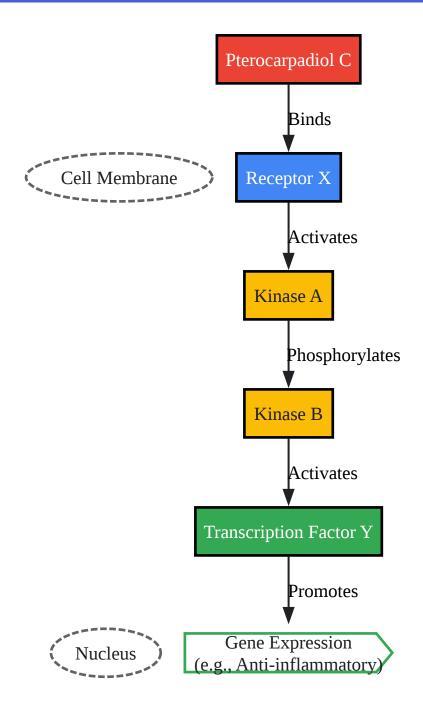
Mandatory Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **Pterocarpadiol C**.





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Caption: Hypothetical signaling pathway of **Pterocarpadiol C**.

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